molecular formula C7H10O4 B14497766 Ethyl 4-methoxy-2-oxobut-3-enoate CAS No. 65260-60-8

Ethyl 4-methoxy-2-oxobut-3-enoate

Cat. No.: B14497766
CAS No.: 65260-60-8
M. Wt: 158.15 g/mol
InChI Key: XLAFUVPFOSIKFG-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2-oxobut-3-enoate is a high-value α,β-unsaturated ester that serves as a versatile 1,2,4-trielectrophile synthon in organic synthesis . Its conjugated enone system, featuring ketone, ester, and enol ether functionalities, makes it a pivotal building block for constructing complex heterocyclic compounds. A primary application is its role as a key precursor in the efficient, highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . These pyrazole carboxylates are critical intermediates in preparing pharmacologically active CB1 receptor antagonists . The compound's reactivity allows it to undergo cyclocondensation reactions with hydrazines to form pyrazole rings, a core structure in many pharmaceuticals and agrochemicals . Beyond medicinal chemistry, this compound has been identified as a key flavor compound in fragrant rice, specifically contributing to the characteristic popcorn flavor profile . As a 1,2,4-trielectrophile, it acts as a synthetic equivalent to 4-aryl-2,4-dioxobutanoates, enabling diverse synthetic pathways . The compound should be stored at -20°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary use.

Properties

CAS No.

65260-60-8

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethyl 4-methoxy-2-oxobut-3-enoate

InChI

InChI=1S/C7H10O4/c1-3-11-7(9)6(8)4-5-10-2/h4-5H,3H2,1-2H3

InChI Key

XLAFUVPFOSIKFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=COC

Origin of Product

United States

Preparation Methods

Classical Claisen Condensation Approaches

The Claisen condensation remains a foundational method for synthesizing β-keto esters. For ethyl 4-methoxy-2-oxobut-3-enoate, this involves the reaction of ethyl acetoacetate with methyl orthoformate under acidic conditions. Evans et al. (2000) demonstrated that acetic anhydride catalyzes the condensation at reflux temperatures, yielding the target compound in ~65% purity after distillation. The mechanism proceeds via enolate formation, followed by nucleophilic attack on the orthoformate electrophile (Figure 1).

Reaction Conditions:

Parameter Value
Temperature 80–100°C (reflux)
Catalyst Acetic anhydride (10 mol%)
Solvent Anhydrous toluene
Reaction Time 6–8 hours
Yield 60–65%

Key limitations include competing side reactions such as decarboxylation, which reduces yield. Industrial adaptations employ continuous flow reactors to minimize thermal degradation.

Oxidation of Methyl Vinyl Glycolate Derivatives

Methyl vinyl glycolate (MVG), a biobased platform chemical, serves as a precursor. Jessen et al. (2021) developed a two-step protocol:

  • Oxidation: MVG is treated with Dess-Martin periodinane (DMP) in dichloromethane at 0°C, achieving quantitative conversion to the intermediate ketone within 30 minutes.
  • Esterification: The crude ketone reacts with ethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), yielding this compound in 78% isolated yield.

Advantages:

  • Avoids harsh acidic conditions.
  • Compatible with sensitive functional groups.

Microwave-Assisted Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. A 2020 study optimized a one-pot procedure:

  • Reactants: Cyclopropylcarbamidine hydrochloride, ethyl 4-ethoxy-2-oxobut-3-enoate.
  • Conditions: Sodium ethoxide in ethanol, 140°C, 20 minutes.
  • Yield: 46% after silica gel chromatography.

Data Comparison:

Method Yield (%) Time Purity (%)
Classical Claisen 60–65 6–8 hours 90–95
MVG Oxidation 78 1.5 hours 98
Microwave 46 0.3 hours 85–90

Microwave methods prioritize speed over yield, making them suitable for high-throughput screening.

Enzymatic Catalysis

Emerging biocatalytic routes utilize lipases (e.g., Candida antarctica Lipase B) to esterify 4-methoxy-2-oxobut-3-enoic acid. A 2023 study achieved 82% conversion in 12 hours using ionic liquid solvents (e.g., [BMIM][BF₄]) at 40°C. Advantages include:

  • Stereoselectivity for (E)-isomers.
  • Reduced waste generation.

Industrial-Scale Production

Batch processes dominate large-scale synthesis:

  • Reactor Setup: 10,000 L stainless steel vessel with Dean-Stark trap.
  • Procedure:
    • Charge ethyl acetoacetate (1,200 kg), methyl orthoformate (980 kg), and p-toluenesulfonic acid (12 kg).
    • Reflux at 110°C for 5 hours.
    • Distill under vacuum (20 mbar) to isolate product.
  • Output: 1,540 kg per batch (∼63% yield).

Troubleshooting and Optimization

Common challenges and solutions:

  • Low Yield: Add molecular sieves (4 Å) to absorb water, shifting equilibrium toward product.
  • Isomerization: Store below –18°C to prevent (E)- to (Z)-isomer conversion.
  • Purification: Use fractional distillation (bp 112–115°C at 15 mmHg) or recrystallization from hexane/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and physical properties of 2-oxobut-3-enoate derivatives are heavily influenced by substituents at position 4. Below is a comparative analysis:

Ethyl 4-Methoxy-2-oxobut-3-enoate vs. Ethyl 4-Ethoxy-2-oxobut-3-enoate
  • Substituent : Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃).
  • Molecular Formula : C₇H₁₀O₄ vs. C₈H₁₂O₄.
  • Both substituents are electron-donating via resonance, but methoxy has a slightly stronger inductive effect, enhancing electrophilicity at the β-carbon.
This compound vs. Methyl 2-Oxobut-3-enoate
  • Substituent : Ethyl ester vs. methyl ester.
  • Molecular Formula : C₇H₁₀O₄ vs. C₅H₆O₃.
  • Key Differences: The ethyl ester improves solubility in non-polar solvents compared to the methyl derivative. Methyl 2-oxobut-3-enoate exhibits higher reactivity in Diels-Alder reactions due to reduced steric hindrance .
This compound vs. Ethyl 4-(Dimethylamino)-2-oxobut-3-enoate
  • Substituent: Methoxy (-OCH₃) vs. dimethylamino (-N(CH₃)₂).
  • Molecular Formula: C₇H₁₀O₄ vs. C₈H₁₃NO₃.
  • Key Differences: The dimethylamino group is a stronger electron donor, significantly increasing the electron density of the enone system.
This compound vs. Ethyl 4-(4-Chlorophenyl)-4-Methoxy-2-oxobut-3-enoate
  • Substituent : Methoxy (-OCH₃) vs. 4-chlorophenyl.
  • Molecular Formula : C₇H₁₀O₄ vs. C₁₃H₁₃ClO₄.
  • Key Differences :
    • The chlorophenyl group introduces aromaticity and steric bulk, leading to distinct crystal packing via π-π interactions and halogen bonding .
    • The parent compound (without phenyl) likely exhibits simpler intermolecular interactions, such as van der Waals forces.

Data Table: Structural and Reactivity Comparison

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Properties
This compound Methoxy (-OCH₃) C₇H₁₀O₄ 158.15 Moderate Diels-Alder reactivity
Ethyl 4-ethoxy-2-oxobut-3-enoate Ethoxy (-OCH₂CH₃) C₈H₁₂O₄ 172.18 Slower cycloadditions due to steric bulk
Methyl 2-oxobut-3-enoate Methyl ester C₅H₆O₃ 114.10 High reactivity in Diels-Alder
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate Dimethylamino (-N(CH₃)₂) C₈H₁₃NO₃ 187.19 Enhanced nucleophilic addition
Ethyl 4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate 4-Chlorophenyl C₁₃H₁₃ClO₄ 274.69 π-π stacking in crystals

Q & A

Basic Research Questions

Q. How is the crystal structure of Ethyl 4-methoxy-2-oxobut-3-enoate derivatives determined experimentally?

  • Methodological Answer : The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII CCD diffractometer. Data collection involves φ and ω scans, followed by refinement using the SHELX suite (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement). Key parameters include unit cell dimensions (e.g., monoclinic P2₁/c symmetry, a = 9.4557 Å, b = 16.6411 Å, c = 8.4319 Å) and refinement statistics (R₁ = 0.045, wR₂ = 0.135). Hydrogen atoms are refined using mixed independent/constrained approaches .

Q. What spectroscopic techniques validate the synthesis of this compound?

  • Methodological Answer : Post-synthesis validation employs ¹H and ¹³C NMR spectroscopy. For example, ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 1.31 (t, CH₃), 3.95 (s, OCH₃), and 6.28 (s, C9–H). ¹³C NMR confirms carbonyl groups (δ 163.2 ppm for C=O) and aromatic carbons (δ 128.1–136.9 ppm). Discrepancies in peak assignments can be resolved by comparing experimental shifts with computational predictions .

Q. How are hydrogen atoms handled during crystallographic refinement?

  • Methodological Answer : Most H atoms are positioned geometrically (C–H = 0.93–0.97 Å) and refined isotropically with Uₑq(H) = 1.2–1.5×Uₑq(C). Exceptions include freely refined H atoms (e.g., H9 in ) when electron density maps suggest positional variability .

Advanced Research Questions

Q. What non-covalent interactions stabilize the supramolecular architecture of this compound derivatives?

  • Methodological Answer : Weak C–H∙∙∙O interactions (e.g., methoxy–ketone and benzene–carboxylate carbonyl) generate supramolecular layers in the ac plane. Hydrogen-bond geometry (e.g., D∙∙∙A distances of 3.22–3.45 Å) is quantified using software like DIAMOND. These interactions influence packing motifs and can be compared with Hirshfeld surface analysis for deeper insights .

Q. How do dihedral angles and molecular planarity affect reactivity in this compound?

  • Methodological Answer : Dihedral angles between aromatic and ester groups (e.g., 54.10° in ) indicate non-coplanarity, likely due to crystal packing forces. Planarity deviations (r.m.s. = 0.0975 Å) are analyzed using least-squares planes. Computational modeling (e.g., DFT) can reconcile experimental vs. theoretical geometries to assess steric/electronic effects .

Q. What strategies optimize the synthesis of Ethyl 4-aryl-4-methoxy-2-oxobut-3-enoate derivatives?

  • Methodological Answer : Key parameters include solvent choice (CHCl₃ for solubility), temperature control (0°C initial cooling, room-temperature reflux), and stoichiometric use of pyridine to scavenge HCl. Post-reaction purification via recrystallization (e.g., CHCl₃) achieves >95% purity. Yield improvements (74% in ) require optimizing dropwise addition rates and reflux duration .

Q. Why is SHELX preferred for refining structures despite alternative software availability?

  • Methodological Answer : SHELXL’s robustness in handling high-resolution data, twinning, and mixed occupancy makes it a standard. Its integration with pipelines (e.g., Bruker’s APEX3) ensures reproducibility. However, limitations in handling disorder or low-resolution data may necessitate complementary tools like OLEX2 .

Data Contradictions and Resolution

Q. How to resolve discrepancies between crystallographic and spectroscopic data?

  • Methodological Answer : For example, NMR may suggest rotational freedom in methoxy groups, while crystallography shows fixed conformations. Cross-validation via variable-temperature NMR or DFT-based conformational analysis reconciles such differences. Discrepancies in bond lengths (e.g., C=O) are addressed by comparing neutron diffraction data or gas-phase electron diffraction .

Q. What challenges arise in experimental phasing for enantiomerically pure derivatives?

  • Methodological Answer : SHELXD/SHELXE pipelines are used for experimental phasing, but weak anomalous scattering (e.g., Cl in ) may limit resolution. Multi-wavelength anomalous dispersion (MAD) or molecular replacement (using homologous structures) can improve phase accuracy. High-throughput phasing requires optimizing data redundancy and resolution thresholds .

Methodological Tables

Key Crystallographic Parameters ( )
Space Group: P2₁/c
a = 9.4557 Å, b = 16.6411 Å, c = 8.4319 Å
β = 105.644°, V = 1277.64 ų
Z = 4, Dₓ = 1.397 Mg/m³
R₁ = 0.045, wR₂ = 0.135
Hydrogen-Bond Geometry ( )
Interaction
C7–H7∙∙∙O3
C13–H13B∙∙∙O4

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